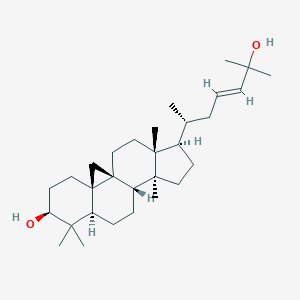

Cycloart-23-ene-3beta,25-diol

Description

Properties

CAS No. |

14599-48-5 |

|---|---|

Molecular Formula |

C30H50O2 |

Molecular Weight |

442.7 g/mol |

IUPAC Name |

(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |

InChI |

InChI=1S/C30H50O2/c1-20(9-8-14-25(2,3)32)21-12-15-28(7)23-11-10-22-26(4,5)24(31)13-16-29(22)19-30(23,29)18-17-27(21,28)6/h8,14,20-24,31-32H,9-13,15-19H2,1-7H3/t20-,21-,22+,23+,24+,27-,28+,29-,30+/m1/s1 |

InChI Key |

JSPGKOBNHWTKNT-PJSNPGDSSA-N |

Isomeric SMILES |

C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C |

Canonical SMILES |

CC(CC=CC(C)(C)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C |

Appearance |

Powder |

Other CAS No. |

14599-48-5 |

Synonyms |

9,19-CAED 9,19-cycloart-23-ene-3,25-diol cycloart-23-ene-3beta,25-diol |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Cycloart-23-ene-3beta,25-diol?

An In-Depth Technical Guide to Cycloart-23-ene-3beta,25-diol: Structure, Biological Activity, and Research Methodologies

Introduction

This compound is a naturally occurring pentacyclic triterpenoid belonging to the cycloartane family.[1] These compounds are distinguished by a characteristic cyclopropane ring fused to their core structure, which is biosynthetically derived from squalene. Found in a variety of plant species, including those from the Euphorbia and Trichilia genera, this compound has emerged as a molecule of significant scientific interest.[1][2][3] Its diverse and potent pharmacological activities, particularly its anti-inflammatory, analgesic, and antidiabetic properties, position it as a valuable lead compound in drug discovery and development.[2][4]

This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its intricate chemical structure, the spectroscopic techniques used for its characterization, its key biological mechanisms, and the experimental protocols essential for its study.

Part 1: Chemical Structure and Physicochemical Properties

The Cycloartane Core

The foundational structure of this compound is the cycloartane skeleton. Unlike other triterpenoids such as lanostanes, cycloartanes possess a unique C-9/C-19 cyclopropane bridge. This feature imparts a distinct three-dimensional conformation that is crucial for its biological interactions. The rigid, sterically demanding nature of this scaffold serves as a platform for various functional groups that dictate the molecule's specific activities.[5][6]

Caption: Basic ring structure of the cycloartane scaffold.

Structural Elucidation of this compound

This compound is a specific decoration of this core skeleton. Its complete structure is defined by the precise placement and stereochemistry of its functional groups.

-

IUPAC Name: (1S,3R,6S,8R,11S,12S,15R,16R)-15-[(2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecan-6-ol.[7]

Key structural features include:

-

3β-hydroxyl group: A hydroxyl (-OH) group attached to carbon 3 in the beta orientation (pointing "up" from the plane of the ring system). This is a common feature in many bioactive steroids and triterpenoids.

-

25-hydroxyl group: A tertiary hydroxyl group located on the side chain at carbon 25.

-

C23-C24 double bond: A carbon-carbon double bond within the aliphatic side chain, which introduces a region of planarity.

Physicochemical Data

A summary of the key physicochemical properties is essential for handling, formulation, and experimental design.

| Property | Value | Source |

| Molecular Weight | 442.7 g/mol | [7] |

| Exact Mass | 442.381080833 Da | [7] |

| Molecular Formula | C₃₀H₅₀O₂ | [7][8] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 198-199 °C | [9] |

| CAS Number | 14599-48-5 | [1][7] |

Part 2: Spectroscopic Characterization

The definitive identification of this compound relies on a combination of modern spectroscopic techniques. For any researcher isolating this compound, understanding its spectral fingerprint is paramount for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of complex natural products. Both ¹H and ¹³C NMR are required for unambiguous assignment.

-

¹H NMR: Key diagnostic signals include two characteristic upfield doublets for the cyclopropane ring protons (typically between δ 0.3 and 0.6 ppm). The olefinic protons of the C23-C24 double bond appear in the downfield region (around δ 5.1-5.6 ppm). The proton at C-3, attached to the same carbon as the hydroxyl group, usually appears as a double-doublet around δ 3.2-3.4 ppm, with coupling constants indicative of its axial orientation.[10]

-

¹³C NMR: The spectrum will show 30 distinct carbon signals. Diagnostic peaks include the C-3 carbon bearing the hydroxyl group (around δ 78-79 ppm), the olefinic carbons (C-23 and C-24, typically δ 125-135 ppm), and the quaternary carbon C-25 with its hydroxyl group (around δ 71 ppm). The cyclopropane carbons (C-9 and C-19) also have characteristic shifts.[11][12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and formula and to gain structural information from fragmentation patterns.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₃₀H₅₀O₂).[13]

-

Electron Ionization (EI-MS): The fragmentation pattern can be informative. Common fragmentations include the loss of water (H₂O) from the hydroxyl groups and cleavage of the side chain, which helps to confirm its structure and the location of the double bond.

Part 3: Biological Activities and Mechanism of Action

The growing interest in this compound is driven by its significant pharmacological potential.

Anti-inflammatory and Analgesic Activity

One of the most well-documented activities is its anti-inflammatory effect. Studies have shown that this compound is an inhibitor of cyclooxygenase (COX) enzymes.[2]

-

Mechanism: The compound shows preferential inhibitory activity against COX-2 over COX-1.[2][3] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for producing prostaglandins that mediate pain and inflammation. Selective COX-2 inhibition is a highly sought-after therapeutic strategy as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors (like aspirin or ibuprofen) that also block the protective functions of COX-1. This selective inhibition is the basis for its observed analgesic and anti-inflammatory effects in animal models.[2]

Caption: Mechanism of anti-inflammatory action via selective COX-2 inhibition.

Antioxidant and Antidiabetic Properties

This compound has also demonstrated notable antioxidant and antidiabetic activities.

-

Antioxidant Effects: In vitro studies have confirmed its ability to scavenge various reactive oxygen species (ROS), including DPPH, superoxide, and hydroxyl radicals.[14] This antioxidant capacity may contribute to its overall cytoprotective effects.

-

Antidiabetic Activity: In animal models of streptozotocin-nicotinamide induced diabetes, the compound was shown to significantly reduce serum glucose levels.[4] The proposed mechanism involves an increase in pancreatic insulin secretion and a protective antioxidant effect on the liver.[4] This dual action makes it a compelling candidate for further investigation as an antidiabetic agent.

Part 4: Key Research Methodologies

For scientists aiming to work with this molecule, robust protocols for its isolation and activity assessment are critical.

Protocol for Bioassay-Guided Isolation

The isolation of this compound from a plant source, such as the stem bark of Pongamia pinnata or Euphorbia spinidens, typically follows a bioassay-guided fractionation approach.[2][14]

-

Extraction: Dried and powdered plant material is exhaustively extracted with a solvent system, often starting with a nonpolar solvent like hexane and progressing to more polar solvents like acetone, chloroform, or methanol.[2]

-

Fractionation: The crude extract is subjected to column chromatography over silica gel. A gradient elution system (e.g., hexane-ethyl acetate) is used to separate the extract into fractions of increasing polarity.

-

Bioassay: Each fraction is tested for the biological activity of interest (e.g., COX inhibition or cytotoxicity). The most active fractions are selected for further purification.

-

Purification: The active fractions are further purified using techniques such as High-Performance Liquid Chromatography (HPLC), often with a recycled system to improve resolution, until the pure compound is isolated.[2]

-

Structure Verification: The identity and purity of the isolated compound are confirmed using NMR, MS, and HPTLC as described in Part 2.[2]

Caption: Workflow for the isolation and purification of the target compound.

In Vitro COX Inhibitor Screening Protocol

The anti-inflammatory potential can be quantified using a colorimetric COX inhibitor screening assay, as performed on ovine COX-1 and COX-2.[2]

-

Enzyme Preparation: Recombinant ovine COX-1 or COX-2 is prepared in a suitable buffer (e.g., Tris-HCl).

-

Incubation: The enzyme is pre-incubated with the test compound (this compound at various concentrations) or a control vehicle for a short period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: The substrate, arachidonic acid, is added to initiate the enzymatic reaction, which produces prostaglandin PGG₂.

-

Detection: The reaction is quenched, and the peroxidase activity of the COX enzyme is used to measure the amount of PGG₂ formed. This is done by adding a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), which produces a colored product that can be measured spectrophotometrically (e.g., at 590 nm).

-

Quantification: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells. An IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) can then be determined.[3]

Conclusion

This compound stands out as a natural product with a well-defined chemical structure and compelling, multi-faceted biological activities. Its unique cycloartane scaffold, combined with specific functional groups, underpins its selective inhibition of the COX-2 enzyme and its promising antidiabetic and antioxidant effects. For researchers in pharmacology and medicinal chemistry, it represents not only a tool for studying inflammatory and metabolic pathways but also a valuable template for the design of novel therapeutic agents with potentially improved safety profiles. Future research should focus on detailed structure-activity relationship (SAR) studies to optimize its potency and selectivity, as well as further in-vivo investigations to fully elucidate its therapeutic potential and downstream molecular targets.

References

- Research progress of cycloartane triterpenoids and pharmacological activities. (n.d.). Archiv der Pharmazie.

- Research progress of cycloartane triterpenoids and pharmacological activities. (2025). PubMed.

- Research progress of cycloartane triterpenoids and pharmacological activities. (n.d.). Wiley Online Library.

- Cycloart-23-ene-3β,25-diol. (n.d.). MedChemExpress.

- This compound | C30H50O2. (n.d.). PubChem.

- Isolation of cytotoxic cycloartane triterpenoids from Dysoxylum malabaricum. (n.d.). New Journal of Chemistry (RSC Publishing).

- Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar r

- Cycloartane- and Lanostane-Type Triterpenoids from the Resin of Parthenium argentatum AZ-2, a Byproduct of Guayule Rubber Production. (2021). ACS Omega.

- Biological activities of cycloart-23-ene-3,25-diol isolated from the leaves of Trichilia dregeana. (2025).

- (23Z)-CYCLOART-23-ENE-3-BETA,25-DIOL - Optional[13C NMR]. (n.d.). SpectraBase.

- This compound. (n.d.).

- CYCLOART-23-ENE-3-beta,25-DIOL - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- (23E)-Cycloart-23-ene-3β,25-diol. (n.d.). ChemBK.

- In vitro antioxidant and antimicrobial activity cycloart–23–ene–3β,-25–diol (B2) isolated from Pongamia pinnata (L. Pierre). (2025).

- Antidiabetic activity of cycloart-23-ene-3beta, 25-diol (B2) isolated from Pongamia pinnata (L. Pierre) in streptozotocin-nicotinamide induced diabetic mice. (2025).

- EI-Mass fragmentation pattern of cycloart-25-en-3β,24-diol. (n.d.).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Research progress of cycloartane triterpenoids and pharmacological activities | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C30H50O2 | CID 393626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - Wikidata [wikidata.org]

- 9. chembk.com [chembk.com]

- 10. researchgate.net [researchgate.net]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. Isolation of cytotoxic cycloartane triterpenoids from Dysoxylum malabaricum - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

Natural sources of Cycloart-23-ene-3beta,25-diol in plants.

An In-Depth Technical Guide to the Natural Sources, Isolation, and Characterization of Cycloart-23-ene-3beta,25-diol from Botanical Sources

Foreword

This compound, a pentacyclic triterpenoid of the cycloartane class, has garnered significant interest within the scientific community for its notable biological activities, including anti-inflammatory and cytotoxic effects. As research into natural products for drug discovery continues to expand, a comprehensive understanding of the botanical origins and the methodologies for isolating and identifying this compound is paramount. This guide is intended for researchers, natural product chemists, and drug development professionals, providing a detailed overview of the known plant sources of this compound and a technical walkthrough of the requisite experimental protocols for its extraction, purification, and structural elucidation.

Introduction to this compound

This compound (C₃₀H₅₀O₂) is a naturally occurring crystalline triterpene characterized by the distinctive 9,19-cyclopropane ring system of the cycloartane skeleton.[1] Its structure features hydroxyl groups at the 3-beta and 25-positions, which are crucial for its chemical reactivity and biological functions.[2]

Chemical Structure:

-

IUPAC Name: (3S,5R,8R,9S,10R,13R,14R,17R)-17-((R)-6-hydroxy-6-methylhept-4-en-2-yl)-4,4,10,13-tetramethyl-7-methylidene-hexadecahydro-1H-cyclopropa[a]phenanthren-3-ol

-

Molecular Formula: C₃₀H₅₀O₂[3]

-

Molecular Weight: 442.7 g/mol [3]

This compound has been the subject of numerous phytochemical and pharmacological investigations, demonstrating a range of biological activities. Notably, it has shown promise as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes, with a degree of selectivity for COX-2.[4][5] Furthermore, cytotoxic effects against various cancer cell lines have been reported, highlighting its potential as a lead compound in oncology research.[6][7]

Botanical Sources of this compound

This compound and its structural isomers and derivatives are distributed across a diverse range of plant families. The Euphorbiaceae and Meliaceae families are particularly rich sources. The following table summarizes the known botanical sources of this and closely related cycloartane triterpenoids.

| Family | Genus | Species | Plant Part | Reference(s) |

| Meliaceae | Trichilia | Trichilia dregeana | Leaves | [4][8] |

| Meliaceae | Guarea | Guarea macrophylla | Leaves | [9] |

| Meliaceae | Dysoxylum | Dysoxylum malabaricum | Bark | [7] |

| Euphorbiaceae | Euphorbia | Euphorbia spinidens | Whole Plant | [5] |

| Euphorbiaceae | Euphorbia | Euphorbia macrostegia | Whole Plant | [6] |

| Euphorbiaceae | Euphorbia | Euphorbia tirucalli | Stem Bark | [1] |

| Fabaceae | Pongamia | Pongamia pinnata | Stem Bark | [10] |

| Ranunculaceae | Cimicifuga | Cimicifuga foetida | Rhizomes, Aerial Parts | [11][12][13] |

| Ranunculaceae | Actaea | Actaea racemosa | Aerial Parts | [14] |

| Ranunculaceae | Souliea | Souliea vaginata | Rhizomes | [15][16][17][18] |

| Moraceae | Artocarpus | Artocarpus heterophyllus | Peel | [19] |

| Amaryllidaceae | Curculigo | Curculigo orchioides | Rhizomes | [20] |

Methodologies for Extraction, Isolation, and Purification

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatography. The general workflow is depicted in the diagram below.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Buy Cycloart-25-ene-3,24-diol | 10388-48-4 [smolecule.com]

- 3. This compound | C30H50O2 | CID 393626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. Isolation of cytotoxic cycloartane triterpenoids from Dysoxylum malabaricum - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 9. Cycloartane triterpenoids from Guarea macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Trinor-cycloartane Glycosides from the Rhizomes of Cimicifuga foetida - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cycloartane triterpenoids from the aerial parts of Cimicifuga foetida Linnaeus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Six New 9,19-Cycloartane Triterpenoids from Cimicifuga foetida L - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cycloartane Triterpenes from the Aerial Parts of Actaea racemosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Three new cycloartane triterpene glycosides from Souliea vaginata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A new cycloartane triterpenoid glycoside from Souliea vaginata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A new cycloartane triterpene glycoside from Souliea vaginata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. web.usm.my [web.usm.my]

- 20. Molecular Networking-Guided Isolation of Cycloartane-type Triterpenoids from Curculigo orchioides and Their Inhibitory Effect on Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Cycloart-23-ene-3beta,25-diol: A Technical Guide for Researchers

Introduction: The Significance of Cycloartane Triterpenoids

Cycloart-23-ene-3beta,25-diol is a member of the cycloartane family of triterpenoids, a diverse class of natural products exhibiting a wide range of biological activities. These compounds are characterized by a distinctive tetracyclic core structure that includes a cyclopropane ring, which is biosynthetically derived from the cyclization of squalene. Found in various plant species, including those of the genera Trichilia and Euphorbia, cycloartanes serve as crucial intermediates in the biosynthesis of phytosterols and are also precursors to a vast array of bioactive molecules. This guide provides an in-depth exploration of the biosynthetic pathway leading to this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the enzymatic machinery, the key intermediates, and the plausible biochemical transformations that culminate in the formation of this specific cycloartane triterpenoid.

I. The Foundational Pathway: From Isoprenoid Precursors to the Cycloartane Skeleton

The journey to this compound begins with the universal building blocks of isoprenoids: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). In plants, these five-carbon units are synthesized through two primary pathways: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.[1][2] While there can be some crosstalk between these pathways, the MVA pathway is predominantly responsible for the biosynthesis of triterpenoids and sterols.[2]

The assembly of the thirty-carbon precursor, squalene, is a multi-step process initiated by the sequential condensation of IPP and DMAPP molecules. This process culminates in the head-to-head condensation of two farnesyl diphosphate (FPP) molecules, a reaction catalyzed by squalene synthase. Squalene then undergoes epoxidation to form (S)-2,3-oxidosqualene, a critical branching point in triterpenoid and sterol biosynthesis.[3]

The defining step in the formation of the cycloartane skeleton is the cyclization of (S)-2,3-oxidosqualene. This complex intramolecular reaction is catalyzed by the enzyme cycloartenol synthase (CAS) , also known as (S)-2,3-epoxysqualene mutase (cyclizing, cycloartenol-forming).[4][5] This enzyme orchestrates a cascade of protonation, carbocation rearrangement, and ring-closure events, ultimately forming the characteristic tetracyclic structure with a cyclopropane ring between C-9 and C-19, yielding cycloartenol .[4] Cycloartenol is the foundational scaffold upon which further modifications will occur to produce this compound.

III. Experimental Approaches for Pathway Elucidation

The definitive characterization of the biosynthetic pathway for this compound requires a multi-faceted experimental approach. For researchers aiming to identify and characterize the enzymes involved, the following methodologies are crucial.

A. Gene Discovery and Functional Characterization

A common workflow for identifying the genes encoding the biosynthetic enzymes involves a combination of transcriptomics, bioinformatics, and biochemical assays.

B. Step-by-Step Protocol for Heterologous Expression and Enzyme Assay

The following provides a generalized protocol for the functional characterization of a candidate P450 enzyme in a heterologous host system like Nicotiana benthamiana.

1. Gene Cloning:

- Isolate total RNA from the plant tissue known to produce this compound.

- Synthesize first-strand cDNA using reverse transcriptase.

- Amplify the full-length coding sequence of the candidate P450 gene using PCR with gene-specific primers.

- Clone the PCR product into a suitable plant expression vector.

2. Heterologous Expression in N. benthamiana:

- Transform Agrobacterium tumefaciens with the expression vector containing the candidate P450 gene.

- Infiltrate the leaves of N. benthamiana with the transformed Agrobacterium. It is often beneficial to co-infiltrate with a vector expressing a cytochrome P450 reductase (CPR), as P450s require a redox partner for activity.

- Allow for transient expression of the protein over 3-5 days.

3. Substrate Feeding and Metabolite Extraction:

- Infiltrate the leaves expressing the candidate P450 with a solution containing the precursor, cycloartenol.

- After an incubation period, harvest the leaf tissue and grind it in liquid nitrogen.

- Perform a solvent extraction (e.g., with ethyl acetate or methanol) to isolate the metabolites.

4. Product Analysis:

- Analyze the crude extract using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of new products.

- Compare the retention time and mass spectrum of any new peaks with an authentic standard of this compound or its potential intermediates.

- For structural confirmation, purify the product using High-Performance Liquid Chromatography (HPLC) and perform Nuclear Magnetic Resonance (NMR) spectroscopy.

C. Analytical Techniques for Pathway Intermediates

The identification of intermediates and the final product in biosynthetic pathways relies on a suite of powerful analytical techniques.

| Analytical Technique | Application in Pathway Elucidation |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile or derivatized triterpenoids. Provides information on molecular weight and fragmentation patterns for structural elucidation. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of non-volatile triterpenoids. High sensitivity and ability to analyze complex mixtures. |

| High-Performance Liquid Chromatography (HPLC) | Purification of triterpenoids from crude extracts for further analysis. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation of purified compounds, including stereochemistry. |

IV. Metabolic Engineering and Future Perspectives

A thorough understanding of the biosynthetic pathway of this compound opens up avenues for metabolic engineering to enhance its production or to generate novel derivatives. [6]By identifying the rate-limiting steps and the key enzymes, it is possible to:

-

Overexpress biosynthetic genes: Increase the expression of genes encoding enzymes like cycloartenol synthase or the specific P450s to boost the production of the final compound. [7]* Reconstruct the pathway in a heterologous host: Introduce the entire biosynthetic pathway into a microbial host like Saccharomyces cerevisiae (yeast) or Escherichia coli for scalable and sustainable production. [8]* Enzyme engineering: Modify the substrate specificity of the P450 enzymes to produce novel cycloartane derivatives with potentially enhanced biological activities.

The elucidation of the complete biosynthetic pathway of this compound remains an active area of research. Future work will likely focus on the definitive identification and characterization of the specific P450 enzymes responsible for the late-stage modifications of the cycloartenol scaffold. This knowledge will not only deepen our understanding of the vast chemical diversity of plant triterpenoids but also provide valuable tools for the biotechnological production of medicinally important compounds.

References

-

Rinner, U. The mevalonate and methylerythritol phosphate pathway. Institute of Organic Chemistry, University of Graz. [Link]

- Ramírez-Estrada, K., Vidal-Limon, H., Hidalgo, D., & Moy-López, N. (2016). The Mevalonate and Methylerythritol Phosphate Pathways: Terpenoids and Steroids. Chemical Diversity of Plant Specialized Metabolites, 1-27.

- Lange, B. M., Rujan, T., Martin, W., & Croteau, R. (2000). Isoprenoid biosynthesis: the evolution of two ancient and distinct pathways across genomes. Proceedings of the National Academy of Sciences, 97(24), 13172-13177.

-

Noushahi, H. A., Khan, A. H., & Iqbal, J. (2022). Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency. Plant Growth Regulation, 97(2), 241-255. [Link]

-

Ghosh, S. (2017). Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants. Frontiers in plant science, 8, 1886. [Link]

- Lichtenthaler, H. K. (1999). The 1-deoxy-D-xylulose-5-phosphate pathway of isoprenoid biosynthesis in plants. Annual review of plant biology, 50(1), 47-65.

- Corey, E. J., Matsuda, S. P., & Bartel, B. (1993). Isolation of an Arabidopsis thaliana gene encoding cycloartenol synthase by functional expression in a yeast mutant lacking lanosterol synthase by the use of a chromatographic screen. Proceedings of the National Academy of Sciences, 90(24), 11628-11632.

- Opitz, S., & Nes, W. D. (2014). Both methylerythritol phosphate and mevalonate pathways contribute to biosynthesis of each of the major isoprenoid classes in young cotton seedlings. Phytochemistry, 108, 9-18.

-

Wikipedia. (2023). Cycloartenol synthase. In Wikipedia. [Link]

- Misra, R. C., & Ghosh, S. (2020). Recent trends in the elucidation of complex triterpene biosynthetic pathways in horticultural trees. Horticulture Research, 7(1), 1-16.

-

Xu, Y., et al. (2023). Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development. Plant Physiology, 191(2), 1085-1100. [Link]

-

Kim, J. K., et al. (2018). Two Cycloartenol Synthases for Phytosterol Biosynthesis in Polygala tenuifolia Willd. International Journal of Molecular Sciences, 19(12), 3848. [Link]

-

Darnet, S., & Schaller, H. (2019). Plant Oxidosqualene Metabolism: Cycloartenol Synthase–Dependent Sterol Biosynthesis in Nicotiana benthamiana. PLOS ONE, 14(1), e0209444. [Link]

-

Shi, Y., et al. (2020). Functional characterization of a cycloartenol synthase and four glycosyltransferases in the biosynthesis of cycloastragenol-type astragalosides from Astragalus membranaceus. The Plant Journal, 101(5), 1167-1180. [Link]

- Janocha, S., & Bernhardt, R. (2015). Terpene Hydroxylation with Microbial Cytochrome P450 Monooxygenases. Methods in molecular biology (Clifton, N.J.), 1260, 129–146.

-

Banthorpe, D. V., & Wirz-Justice, A. (1969). Terpene biosynthesis. Part I. Preliminary tracer studies on terpenoids and chlorophyll of Tanacetum vulgare L. Journal of the Chemical Society C: Organic, 541-549. [Link]

-

Sharma, A., & Ghosh, S. (2023). Recent advances in triterpenoid pathway elucidation and engineering. Biotechnology Advances, 67, 108214. [Link]

- Girhard, M., & Urlacher, V. B. (2014). Mechanism of the cytochrome P450 catalyzed hydroxylation including shunt pathways. Biotechnology and applied biochemistry, 61(1), 2-18.

-

Noushahi, H. A., Khan, A. H., & Iqbal, J. (2022). Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency. ResearchGate. [Link]

-

Ghosh, S. (2017). Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes. ResearchGate. [Link]

-

Meunier, B., de Visser, S. P., & Shaik, S. (2004). Mechanism of hydrocarbon hydroxylation by cytochrome P450 enzymes. Chemical reviews, 104(9), 3947-3980. [Link]

-

Pardhe, B. D., et al. (2023). H2O2-Driven Hydroxylation of Steroids Catalyzed by Cytochrome P450 CYP105D18: Exploration of the Substrate Access Channel. Applied and Environmental Microbiology, 89(1), e01585-22. [Link]

-

Qi, X., et al. (2013). Biochemical analysis of a multifunction cytochrome P450 (CYP51) enzyme required for synthesis of antimicrobial triterpenes in plants. John Innes Centre. [Link]

-

Cane, D. E., & Iyengar, R. (1979). Studies in terpenoid biosynthesis. Part XVII. Biosynthesis of the sesquiterpenoids cyclonerodiol and cyclonerotriol. Journal of the Chemical Society, Perkin Transactions 1, 1212-1218. [Link]

-

Bell, S. G., et al. (2015). Exploring the Factors which Result in Cytochrome P450 Catalyzed Desaturation Versus Hydroxylation. Chemistry-A European Journal, 21(48), 17349-17356. [Link]

-

Ma, L., et al. (2022). Advances in biosynthesis of triterpenoid saponins in medicinal plants. Chinese journal of natural medicines, 20(2), 81-93. [Link]

-

Keasling Lab. (n.d.). Metabolic Engineering. Keasling Lab. [Link]

-

Moses, T., et al. (2021). Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications. International Journal of Molecular Sciences, 22(16), 8847. [Link]

-

Ananga, A., et al. (2013). Application of metabolic engineering to enhance the content of alkaloids in medicinal plants. Frontiers in plant science, 4, 501. [Link]

-

Choi, K. R., et al. (2018). Advancement of Metabolic Engineering Assisted by Synthetic Biology. Journal of microbiology and biotechnology, 28(12), 1951-1960. [Link]

-

Life Science with KMD. (2020, June 29). PLANT METABOLIC ENGINEERING [Video]. YouTube. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. books.rsc.org [books.rsc.org]

- 3. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Cycloartenol synthase - Wikipedia [en.wikipedia.org]

- 6. Recent advances in triterpenoid pathway elucidation and engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Metabolic Engineering [keaslinglab.lbl.gov]

An In-depth Technical Guide to Cycloart-23-ene-3beta,25-diol: Properties, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloart-23-ene-3beta,25-diol is a naturally occurring pentacyclic triterpenoid belonging to the cycloartane family. These compounds are characterized by a distinctive cyclopropane ring at C-9/C-19 of the steroid nucleus. Found in a variety of plant species, this compound has garnered significant attention within the scientific community for its notable biological activities, particularly its anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed methodologies for its isolation and characterization, and an in-depth exploration of its mechanism of action, with a focus on its potential as a therapeutic agent.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its extraction, purification, and formulation in preclinical and clinical research.

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₅₀O₂ | [1][2][3] |

| Molar Mass | 442.72 g/mol | [1][2][3] |

| Melting Point | 198-199 °C | [1][4] |

| Boiling Point (Predicted) | 536.1 ± 23.0 °C | [1][4] |

| Density (Predicted) | 1.05 ± 0.1 g/cm³ | [1][4] |

| Appearance | Solid | [3] |

| CAS Number | 14599-48-5 | [2][3][5] |

Solubility: Information regarding the specific solubility of this compound in various solvents is not extensively detailed in the available literature. However, based on the general solubility of cycloartane triterpenoids and the solvents used in its extraction, it is expected to be soluble in organic solvents such as chloroform, ethyl acetate, and methanol, and poorly soluble in water.

Natural Occurrence and Biosynthesis

This compound has been isolated from a diverse range of plant species, highlighting its widespread distribution in the plant kingdom. Notable sources include:

-

Trichilia dregeana[6]

-

Euphorbia spinidens[7]

-

Pongamia pinnata[8]

-

Artocarpus heterophylus (Jackfruit)[9]

The biosynthesis of cycloartane triterpenoids, including this compound, is a complex enzymatic process originating from the cyclization of 2,3-oxidosqualene.

Caption: Generalized biosynthetic pathway of cycloartane triterpenoids.

Isolation and Purification: A Methodological Approach

The isolation of this compound from plant material typically involves solvent extraction followed by chromatographic purification. The following is a generalized protocol based on established methodologies.

Experimental Workflow: Isolation and Purification

Caption: A typical workflow for the isolation and purification of this compound.

Step-by-Step Protocol:

-

Plant Material Preparation: The selected plant material (e.g., dried and powdered leaves or bark) is subjected to extraction.

-

Extraction: The powdered material is macerated with a suitable organic solvent, such as methanol or a mixture of acetone and chloroform, at room temperature for an extended period. This process is often repeated to ensure exhaustive extraction.

-

Concentration: The combined solvent extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to column chromatography over silica gel. A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

-

Purification: Fractions showing the presence of this compound are pooled and further purified using High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Structural Elucidation and Characterization

The definitive identification of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for determining the carbon skeleton and the stereochemistry of the molecule. Key characteristic signals in the ¹H NMR spectrum include those for the cyclopropane ring protons, olefinic protons, and the protons of the methyl groups. The ¹³C NMR spectrum provides information on the number and types of carbon atoms present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. The fragmentation pattern observed in the mass spectrum can provide valuable information about the structure of the molecule.

Biological Activity and Mechanism of Action

This compound has demonstrated a range of biological activities, with its anti-inflammatory properties being the most extensively studied.

Anti-inflammatory Activity: COX Inhibition

The primary mechanism underlying the anti-inflammatory effects of this compound is its ability to inhibit cyclooxygenase (COX) enzymes.[6][7] The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Studies have shown that this compound exhibits a preferential inhibitory activity against COX-2 over COX-1.[6][7] This selectivity is a desirable characteristic for an anti-inflammatory agent, as COX-1 is involved in a variety of physiological housekeeping functions, and its inhibition can lead to undesirable side effects.

Caption: Mechanism of anti-inflammatory action of this compound via selective COX-2 inhibition.

Experimental Protocol: In Vitro COX Inhibitory Assay

The following is a representative protocol for assessing the COX inhibitory activity of this compound.

-

Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.

-

Incubation: In a multi-well plate, incubate the respective COX enzyme with various concentrations of this compound or a control inhibitor for a specified period at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Termination: After a set incubation time, terminate the reaction.

-

Quantification of Prostaglandins: Measure the amount of prostaglandin E₂ (PGE₂) produced using a commercially available enzyme immunoassay (EIA) kit.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Antioxidant Activity

In addition to its anti-inflammatory effects, this compound has been shown to possess significant antioxidant properties.[8] It can scavenge various free radicals, including DPPH, superoxide, and hydroxyl radicals, in a dose-dependent manner.[8] This antioxidant activity may contribute to its overall therapeutic potential by protecting cells from oxidative stress-induced damage.

Potential Therapeutic Applications

The dual anti-inflammatory and antioxidant activities of this compound make it a promising candidate for the development of new therapeutic agents for a variety of conditions, including:

-

Inflammatory disorders such as arthritis.

-

Pain management.

-

Conditions associated with oxidative stress.

Further preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety profile.

Conclusion

This compound is a fascinating natural product with a well-defined chemical structure and significant biological activities. Its selective inhibition of COX-2, coupled with its antioxidant properties, positions it as a strong candidate for further investigation in the field of drug discovery and development. This technical guide has provided a comprehensive overview of its key characteristics and the methodologies required for its study, serving as a valuable resource for researchers dedicated to exploring the therapeutic potential of natural compounds.

References

-

(23E)-Cycloart-23-ene-3β,25-diol - ChemBK. Available at: [Link]

- Eldeen, I. M., Elgorashi, E. E., van Staden, J. (2007). Biological activities of cycloart-23-ene-3,25-diol isolated from the leaves of Trichilia dregeana. Journal of Ethnopharmacology, 113(1), 165-168.

-

(3β,23E)-Cycloarta-23-ene-3,25-diol - LookChem. Available at: [Link]

-

This compound | C30H50O2 | CID 393626 - PubChem. Available at: [Link]

- Ghasemzadeh, A., Ghasemzadeh, N., Ebrahimi, M., & Ghasemzadeh, A. (2020). Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats.

-

Biological activities of cycloart-23-ene-3,25-diol isolated from the leaves of Trichilia dregeana | Request PDF - ResearchGate. Available at: [Link]

-

(23Z)-CYCLOART-23-ENE-3-BETA,25-DIOL - Optional[13C NMR] - SpectraBase. Available at: [Link]

-

CYCLOART-23-ENE-3-beta,25-DIOL - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

- Sachin, B. S., Sharma, S. C., Seth, A., & Tasduq, S. A. (2012). In vitro antioxidant and antimicrobial activity cycloart-23-ene-3β,-25-diol (B2) isolated from Pongamia pinnata (L. Pierre). Asian Pacific Journal of Tropical Biomedicine, 2(12), 963-969.

-

EI-Mass fragmentation pattern of cycloart-25-en-3β,24-diol - ResearchGate. Available at: [Link]

- Nahar, K., Shams, M. N., Hasan, C. M., Jahan, S., Ahmed, S., & Sohrab, M. H. (2021). Isolation and characterisation of (17E)-cycloart-17, 26-dien-3β-ol and cycloart-3β, 25-diol from the peel of Artocarpus heterophyllus L. Malaysian Journal of Pharmaceutical Sciences, 19(1), 113-122.

-

Antidiabetic activity of cycloart-23-ene-3beta, 25-diol (B2) isolated from Pongamia pinnata (L. Pierre) in streptozotocin-nicotinamide induced diabetic mice | Request PDF - ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation of cytotoxic cycloartane triterpenoids from Dysoxylum malabaricum - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Cycloart-25-ene-3,24-diol | C30H50O2 | CID 14313590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | C30H50O2 | CID 393626 - PubChem [pubchem.ncbi.nlm.nih.gov]

Discovery and history of Cycloart-23-ene-3beta,25-diol.

An In-Depth Technical Guide to Cycloart-23-ene-3beta,25-diol: From Discovery to Therapeutic Potential

Abstract

This compound is a naturally occurring cycloartane-type triterpenoid that has garnered interest within the scientific community for its potential therapeutic properties, notably its anti-inflammatory and cytotoxic activities. This technical guide provides a comprehensive overview of the current knowledge surrounding this molecule, intended for researchers, scientists, and professionals in the field of drug development. The guide covers the discovery and natural sources of the compound, its physicochemical characteristics, and a detailed exploration of its biological activities and potential mechanisms of action. Furthermore, it outlines detailed protocols for its isolation, purification, and structural elucidation. The proposed biosynthetic pathway is also discussed, highlighting the enzymatic steps involved in its formation in plants. While the total chemical synthesis of this compound has not yet been reported in the literature, this guide serves as a valuable resource for advancing the research and development of this promising natural product.

Introduction

Cycloartane triterpenoids are a diverse class of natural products characterized by a tetracyclic core with a distinctive cyclopropane ring. These compounds are widely distributed in the plant kingdom and have been the subject of extensive phytochemical and pharmacological research due to their broad spectrum of biological activities. This compound is one such molecule that has emerged as a compound of interest, demonstrating notable anti-inflammatory and cytotoxic effects in preclinical studies. This guide aims to consolidate the current scientific knowledge on this compound, providing a foundational resource for its further investigation and potential therapeutic application.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its extraction, purification, and formulation. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₀H₅₀O₂ | [1] |

| Molecular Weight | 442.7 g/mol | [1] |

| IUPAC Name | (1S,3R,6S,8R,11S,12S,15R,16R)-15-[(2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecan-6-ol | [1] |

| CAS Number | 14599-48-5 | [1] |

| Melting Point | 198-199 °C | [2] |

| Appearance | Crystalline solid | [3] |

Discovery and Natural Occurrence

The initial discovery of this compound appears to date back to a 1987 study by A. Q. Khan and colleagues, who isolated the compound from the stem bark of Euphorbia tirucalli[3]. Since then, it has been identified in a variety of other plant species, highlighting its distribution across different plant families. Notable natural sources include:

-

Euphorbia spinidens : This plant has been identified as a rich source of the compound[4].

-

Trichilia dregeana : The leaves of this tree are another documented source[5].

-

Artocarpus heterophyllus (Jackfruit): The peel of the ripe fruit has been found to contain this compound[6].

-

Guarea macrophylla [7]

-

Euphorbia petiolata [7]

The presence of this compound in multiple, unrelated plant species suggests a conserved biosynthetic pathway and potentially important ecological or physiological roles in these plants.

Biosynthesis

The biosynthesis of this compound follows the general pathway for cycloartane triterpenoids, originating from the cyclization of 2,3-oxidosqualene. The key steps are outlined below:

-

Cyclization of 2,3-Oxidosqualene : The pathway is initiated by the enzyme cycloartenol synthase , which catalyzes the proton-initiated cyclization of 2,3-oxidosqualene to form the characteristic cycloartane skeleton of cycloartenol.

-

Post-Cyclization Modifications : Following the formation of the cycloartane core, a series of enzymatic modifications, including oxidation, dehydrogenation, and hydroxylation, are required to yield this compound. While the specific enzymes responsible for these transformations have not been fully elucidated, it is proposed that:

-

A desaturase or a cytochrome P450 monooxygenase is responsible for the introduction of the double bond at the C-23 position.

-

A hydroxylase , likely a cytochrome P450 , catalyzes the hydroxylation at the C-25 position.

-

Caption: Proposed biosynthetic pathway of this compound.

Chemical Synthesis

To date, a total chemical synthesis of this compound has not been reported in the peer-reviewed scientific literature. The complex stereochemistry of the cycloartane core presents a significant challenge for synthetic chemists. The development of a synthetic route would be highly valuable for producing larger quantities of the compound for extensive pharmacological studies and for the synthesis of novel analogs with potentially improved therapeutic properties.

Isolation and Purification

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following is a generalized protocol based on methodologies described in the literature[4][6].

Experimental Protocol: Isolation and Purification

-

Extraction :

-

Air-dry and powder the plant material (e.g., leaves, bark).

-

Macerate the powdered material with a suitable solvent system, such as acetone-chloroform or methanol, at room temperature for an extended period (e.g., 48-72 hours).

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning :

-

Suspend the crude extract in a mixture of methanol and water.

-

Perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate the extract.

-

-

Column Chromatography :

-

Subject the most promising fraction (typically the chloroform or ethyl acetate fraction) to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate, collecting fractions of a defined volume.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the target compound.

-

-

High-Performance Liquid Chromatography (HPLC) Purification :

-

Further purify the enriched fractions using preparative or semi-preparative HPLC.

-

A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water[8].

-

Monitor the elution profile with a UV detector at a low wavelength (e.g., 205-210 nm) due to the lack of a strong chromophore in the molecule.

-

Collect the peak corresponding to this compound and concentrate it to yield the pure compound.

-

Caption: General workflow for the isolation and purification of this compound.

Structural Elucidation

The structure of this compound is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for determining the carbon skeleton and the stereochemistry of the molecule. Key characteristic signals include:

-

¹H NMR : The presence of signals corresponding to the cyclopropane ring protons, olefinic protons of the C-23 double bond, and the methyl groups of the cycloartane core and the side chain.

-

¹³C NMR : The chemical shifts of the 30 carbon atoms, including the characteristic upfield signals of the cyclopropane carbons and the downfield signals of the olefinic carbons and the carbons bearing hydroxyl groups.

A summary of reported ¹³C NMR data is provided below:

| Carbon | Chemical Shift (δ) |

| C-3 | ~78.8 ppm |

| C-23 | ~125.3 ppm |

| C-24 | ~138.5 ppm |

| C-25 | ~70.9 ppm |

Note: Chemical shifts can vary slightly depending on the solvent used.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. The fragmentation pattern observed in the mass spectrum can provide valuable information about the structure of the molecule, particularly the side chain.

Biological Activity and Mechanism of Action

This compound has demonstrated promising biological activities, with its anti-inflammatory and cytotoxic effects being the most studied.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. Notably, it shows a degree of selectivity for COX-2 over COX-1, which is a desirable characteristic for an anti-inflammatory agent as it may lead to a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors[5].

Cytotoxic Activity

This compound has also been shown to exhibit cytotoxic effects against various cancer cell lines. The available data suggests that it may be a promising candidate for further investigation as an anticancer agent.

| Cell Line | Activity Metric | Value (µg/mL) | Value (µM) | Source |

| MDA-MB-468 (Breast Cancer) | LD₅₀ | 2.05 | ~4.63 | [5] |

| MCF-7 (Breast Cancer) | LD₅₀ | 5.4 | ~12.2 | [5] |

| COX-1 Inhibition | IC₅₀ | - | 97.0 | [5] |

| COX-2 Inhibition | IC₅₀ | - | 40.0 | [5] |

The precise molecular mechanisms underlying the cytotoxic activity of this compound are not yet fully understood and warrant further investigation.

Conclusion

This compound is a naturally occurring cycloartane triterpenoid with significant potential for therapeutic development, particularly in the areas of inflammation and oncology. While its isolation from natural sources and its biological activities have been documented, further research is needed to fully elucidate its biosynthetic pathway, develop a total chemical synthesis, and comprehensively characterize its pharmacological profile and mechanism of action. This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this promising natural product.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Ghanadian, M., et al. (2020). Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats.

-

PubChem. (n.d.). Cycloart-23-ene-3,25-diol. National Center for Biotechnology Information. Retrieved from [Link]

-

Eldeen, I. M., et al. (2007). Biological activities of cycloart-23-ene-3,25-diol isolated from the leaves of Trichilia dregeana. ResearchGate. Retrieved from [Link]

-

SpectraBase. (n.d.). CYCLOART-23-ENE-3-beta,25-DIOL. Wiley-VCH GmbH. Retrieved from [Link]

- Nahar, K., et al. (2021). Isolation and characterisation of (17E)-cycloart-17, 26-dien-3β-ol and cycloart-3β, 25-diol from the peel of Artocarpus heterophyllus L. Malaysian Journal of Pharmaceutical Sciences, 19(1), 113-122.

-

ResearchGate. (n.d.). EI-Mass fragmentation pattern of cycloart-25-en-3β,24-diol. Retrieved from [Link]

-

ChemBK. (n.d.). (23E)-Cycloart-23-ene-3β,25-diol. Retrieved from [Link]

-

ConductScience. (2019). High performance liquid chromatography (HPLC) Protocol. Retrieved from [Link]

-

JOCPR. (2015). Preliminary phytochemical and HPLC screening of triterpenoids from the bark of Callicarpa arborea Roxb. Retrieved from [Link]

-

ResearchGate. (n.d.). Triterpenoids From Swallow Roots—A Convenient HPLC Method for Separation. Retrieved from [Link]

- ACS Omega. (2022). Molecular Networking-Guided Isolation of Cycloartane-type Triterpenoids from Curculigo orchioides and Their Inhibitory Effect on Nitric Oxide Production. ACS Omega, 7(29), 25205–25213.

- Oleszek, W., & Stochmal, A. (2011). High Performance Liquid Chromatography of Triterpenes (Including Saponins). In High Performance Liquid Chromatography in Phytochemical Analysis. CRC Press.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. web.usm.my [web.usm.my]

- 7. Cycloart-23-ene-3,25-diol | C30H50O2 | CID 5470009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Cycloart-23-ene-3β,25-diol: From Nomenclature to Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Nomenclature

Cycloart-23-ene-3β,25-diol is a naturally occurring pentacyclic triterpenoid belonging to the cycloartane family. The defining feature of this class is the cyclopropane ring fused to the steroid backbone at C-9 and C-10, which distinguishes it from other triterpenoids. Understanding its precise chemical identity is foundational for any research endeavor.

IUPAC Name

The formal IUPAC name for this compound is (1S,3R,6S,8R,11S,12S,15R,16R)-15-[(2R,4E)-6-hydroxy-6-methylhept-4-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.0¹’³.0³’⁸.0¹²’¹⁶]octadecan-6-ol [1]. This systematic name precisely describes the stereochemistry and connectivity of every atom within the complex pentacyclic structure. The common name, Cycloart-23-ene-3β,25-diol, is more frequently used in literature for brevity and clearly indicates the key functional groups: a double bond at C-23, and hydroxyl groups at the 3β and 25 positions.

Synonyms and Identifiers

In scientific literature and chemical databases, this compound may be referenced by several synonyms. Recognizing these is crucial for comprehensive literature searches.

| Identifier Type | Value | Source |

| CAS Number | 14599-48-5 | PubChem[1], ChemBK[2] |

| PubChem CID | 393626 | PubChem[1] |

| Molecular Formula | C₃₀H₅₀O₂ | PubChem[1], ChemBK[2] |

| Synonym | (23E)-Cycloart-23-ene-3β,25-diol | ChemBK[2] |

| Synonym | 9,19-Cyclolanost-23-ene-3,25-diol | PubChem[3] |

Physicochemical Properties

A summary of its key computed and experimental properties provides essential data for experimental design, such as solvent selection for extraction, chromatography, and bioassays.

| Property | Value | Notes |

| Molar Mass | 442.72 g/mol | PubChem[1], ChemBK[2] |

| Melting Point | 198-199 °C | Solv: chloroform[2] |

| Boiling Point | 536.1±23.0 °C | Predicted[2] |

| Density | 1.05±0.1 g/cm³ | Predicted[2] |

Natural Occurrence and Isolation Strategy

Cycloart-23-ene-3β,25-diol is a phytochemical isolated from various plant species, particularly within the Euphorbiaceae and Meliaceae families. Its presence in plants used in traditional medicine often correlates with the ethnobotanical uses of those plants for treating inflammatory conditions.

Known Plant Sources:

-

Euphorbia spinidens : A rich source of the compound[4].

-

Euphorbia macrostegia [5].

-

Trichilia dregeana [6].

-

Pongamia pinnata (Stem Bark).

Rationale for Isolation Protocol

The isolation of a specific natural product like Cycloart-23-ene-3β,25-diol from a complex plant matrix is a multi-step process. The choice of solvents and chromatographic techniques is dictated by the compound's polarity. As a diol, it possesses moderate polarity, distinguishing it from both highly nonpolar lipids and highly polar glycosides.

Experimental Protocol: Bioassay-Guided Fractionation

This protocol outlines a standard methodology for isolating the compound, using bioactivity (e.g., anti-inflammatory activity) to guide the separation process.

Step 1: Extraction

-

Obtain dried, powdered plant material (e.g., leaves or stem bark).

-

Perform sequential solvent extraction, starting with a nonpolar solvent like hexane to remove lipids, followed by a medium-polarity solvent like ethyl acetate or a chloroform/acetone mixture, where cycloartane triterpenoids are typically soluble[4].

-

Concentrate the ethyl acetate fraction in vacuo to yield a crude extract. Causality: This sequential extraction enriches the target compound in the ethyl acetate fraction, simplifying subsequent purification steps.

Step 2: Column Chromatography (Initial Fractionation)

-

Prepare a silica gel column. The size of the column depends on the amount of crude extract.

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

-

Elute the column with a solvent gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

-

Screen the combined fractions for the desired biological activity (e.g., COX-2 inhibition). Trustworthiness: This bioassay-guided approach ensures that purification efforts remain focused on the biologically active components.

Step 3: Purification via HPLC

-

Subject the most active fraction from column chromatography to further purification using High-Performance Liquid Chromatography (HPLC)[4].

-

A C18 reverse-phase column is often suitable, using a mobile phase such as a methanol/water or acetonitrile/water gradient.

-

Monitor the eluent with a UV detector and collect the peak corresponding to the target compound.

-

Repeat the HPLC purification if necessary to achieve high purity (>98%).

Step 4: Structure Elucidation and Verification

-

Confirm the identity and structure of the purified compound using standard spectroscopic techniques:

-

Compare the obtained spectral data with published literature values to validate the compound's identity.

Workflow Diagram

Caption: Bioassay-guided isolation workflow for Cycloart-23-ene-3β,25-diol.

Pharmacological Profile and Mechanism of Action

Research has primarily focused on the anti-inflammatory, analgesic, and antioxidant properties of Cycloart-23-ene-3β,25-diol, making it a compound of interest for developing new therapeutic agents.

Anti-Inflammatory Activity

The most well-documented activity of this compound is its ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

-

Mechanism: Cycloart-23-ene-3β,25-diol demonstrates inhibitory activity against both COX-1 and COX-2, with a notable selectivity towards COX-2[4][6].

-

Significance: COX-2 is the inducible isoform of the enzyme, and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors (like NSAIDs), which also block the protective COX-1 enzyme.

-

Quantitative Data: In one study, the compound showed 80% inhibition of COX-2 at 100 µM (IC₅₀ = 40 µM) and weaker activity against COX-1 (56% inhibition, IC₅₀ = 97 µM)[6].

In vivo studies have corroborated these findings, showing that the compound can significantly reduce carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice[4].

Signaling Pathway Diagram

Caption: Mechanism of action via selective inhibition of the COX-2 pathway.

Antioxidant and Antimicrobial Activities

Studies have also demonstrated that Cycloart-23-ene-3β,25-diol possesses significant antioxidant properties. It exhibits dose-dependent radical scavenging activity against various reactive oxygen species (ROS), including DPPH, superoxide, and hydroxyl radicals. Its antioxidant capacity was found to be greater than the standard β-tocopherol in several assays.

Furthermore, the compound has shown broad-spectrum antibacterial activity and potent activity against yeast-type fungi, suggesting its potential as a multi-target therapeutic agent.

Future Directions and Therapeutic Potential

The dual action of Cycloart-23-ene-3β,25-diol as a selective COX-2 inhibitor and a potent antioxidant presents a compelling profile for drug development.

-

Drug Design: It can serve as a lead compound for designing novel anti-inflammatory drugs with a potentially improved safety profile[4].

-

Neuroinflammation: Given the link between oxidative stress, inflammation, and neurodegenerative diseases, its properties warrant investigation in models of neuroinflammation.

-

Oncology: Recent studies have begun to explore its role in modulating the unfolded protein response (UPR) and inducing apoptosis in breast cancer cell lines, opening a new avenue for cancer research[5].

The comprehensive data presented in this guide provides a solid foundation for researchers to design and execute further studies aimed at fully elucidating and harnessing the therapeutic potential of this promising natural product.

References

-

ChemBK. (23E)-Cycloart-23-ene-3β,25-diol. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 393626, Cycloart-23-ene-3beta,25-diol. [Link]

-

Ghanadian, M., et al. (2020). Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities. Prostaglandins & Other Lipid Mediators, 150, 106473. [Link]

-

Fankam, A. G., et al. (2007). Biological activities of cycloart-23-ene-3,25-diol isolated from the leaves of Trichilia dregeana. South African Journal of Botany, 73(3), 366-371. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9889589, Cycloart-22-ene-3,25-diol. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14313590, Cycloart-25-ene-3,24-diol. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 146156297, 9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol. [Link]

-

Badole, S. L., et al. (2011). In vitro antioxidant and antimicrobial activity cycloart–23–ene–3β,-25–diol (B2) isolated from Pongamia pinnata (L. Pierre). Asian Pacific Journal of Tropical Medicine, 4(11), 908-914. [Link]

-

Keyvaloo Shahrestanaki, M., et al. (2022). Cycloartane triterpenoid from Euphorbia macrostegia modulates ER stress signaling pathways to induce apoptosis in MDA-MB231 and MCF-7 breast cancer cell lines. ResearchGate. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 129681941, 9,19-Cyclolanost-23-ene-3,25-diol. [Link]

-

Halim, M. A., et al. (2013). Isolation and characterisation of (17E)-cycloart-17, 26-dien-3β-ol and cycloart-3β, 25-diol from the peel of Artocarpus heterophyllus L. Journal of Basic & Applied Sciences, 9, 395-400. [Link]

Sources

- 1. This compound | C30H50O2 | CID 393626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 9,19-Cyclolanost-23-ene-3,25-diol | C30H50O2 | CID 129681941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Introduction to Cycloart-23-ene-3beta,25-diol: A Promising Natural Compound

An In-Depth Technical Guide to Commercial Sourcing and Application of Cycloart-23-ene-3beta,25-diol for Preclinical Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, a natural triterpenoid of significant interest for its therapeutic potential. We will delve into its scientific background, identify reliable commercial suppliers, and offer detailed protocols for its quality validation and application in a research setting. Our focus is on providing practical, field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.

This compound is a natural crystalline triterpene belonging to the cycloartane family, which are precursors for the synthesis of plant steroids[1][2]. This pentacyclic steroid has garnered attention in the scientific community for its notable biological activities, particularly its anti-inflammatory properties[2][3].

Chemical Profile:

-

Molecular Weight: 442.7 g/mol [4]

Isolated from various plant sources, including the stem bark of Euphorbia tirucalli and leaves of Trichilia dregeana, this compound serves as a valuable lead for developing novel therapeutic agents[1][3]. Its unique structure, featuring a cyclopropane ring within the tetracyclic core, is a key determinant of its biological function.

Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism behind the anti-inflammatory effects of this compound is its selective inhibition of cyclooxygenase-2 (COX-2)[2][3]. Understanding this pathway is critical for designing relevant experiments.

The Arachidonic Acid Cascade and COX Enzymes: Inflammation is a complex biological response often mediated by prostaglandins. The synthesis of prostaglandins is catalyzed by two key enzymes: COX-1 and COX-2.

-

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate normal physiological processes, such as maintaining the gastric lining and platelet aggregation.

-

COX-2 is an inducible enzyme, meaning its expression is upregulated at sites of inflammation by stimuli like cytokines and endotoxins. It produces prostaglandins that mediate pain, fever, and inflammation.

This compound has demonstrated a higher inhibitory activity against COX-2 compared to COX-1[2][3]. This selectivity is a highly desirable trait for an anti-inflammatory agent, as it suggests a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors (traditional NSAIDs) that block both enzymes. In one study, the compound showed 80% inhibitory activity against COX-2 at a concentration of 100 µM (with an IC50 of 40 µM), while exhibiting weaker activity against COX-1 (56% inhibition, IC50 of 97 µM)[3]. This preferential action makes it a compelling candidate for further investigation in inflammatory disorders.

Caption: Selective inhibition of COX-2 by this compound.

Commercial Suppliers of Research-Grade this compound

Sourcing high-purity compounds is a critical first step for any research project. The following table summarizes key information for several commercial suppliers. It is imperative to request a lot-specific Certificate of Analysis (CoA) before purchase to verify purity and identity.

| Supplier | Product Name | Purity | Available Quantities | Storage Information | Notes |

| MedChemExpress [1] | Cycloart-23-ene-3β,25-diol | Not specified, CoA available | Inquire | Room temperature (US) | For research use only. |

| AbMole BioScience [6][8] | Cycloart-23-ene-3β,25-diol | >95% | Inquire | Powder: -20°C (3 years); In solvent: -80°C (6 months) | Provides CoA and MSDS. Advises against repeated freeze-thaw cycles. |

| Targetmol (via CymitQuimica) [5] | Cycloart-23-ene-3,25-diol | 98% | Inquire | Solid | States compound has anti-inflammatory properties. |

| Real-Gene Labs [9] | Cycloart-23-ene-3,25-diol | >98% | M.O.Q. 5mg | Not specified | Sold as a Reference Standard / Inhibitor. |

| Phenyx [10] | Cycloart-23-ene-3β,25-diol | Not specified | Check availability | Not specified | Listed as a natural crystalline triterpene. |

Note: Availability and specifications are subject to change. Always verify with the supplier directly.

Procurement and In-House Quality Assessment

While suppliers provide a CoA, independent verification is a cornerstone of trustworthy research. The rationale for in-house QC is to confirm the identity, purity, and integrity of the compound after shipping and handling, ensuring that the material used in experiments is exactly what it is claimed to be.

Step-by-Step QC Protocol

-

Visual Inspection: Upon receipt, check for a uniform, crystalline solid. Any discoloration or heterogeneity could indicate degradation or impurities.

-

Solubility Test: Triterpenoids often have low aqueous solubility[11]. Test solubility in common lab solvents (e.g., DMSO, Ethanol) to prepare for stock solution creation. AbMole suggests that information on stability in solution is often limited, recommending fresh preparations and storage in aliquots[6].

-

Identity and Purity Verification via LC-MS:

-

Objective: To confirm the molecular weight and assess the purity of the compound.

-

Methodology:

-

Prepare a 1 mg/mL stock solution in an appropriate solvent (e.g., Methanol or Acetonitrile).

-

Dilute to a working concentration of ~10 µg/mL.

-

Inject onto a C18 reverse-phase HPLC column.

-

Run a gradient elution (e.g., Water:Acetonitrile with 0.1% formic acid).

-

Monitor the eluent with a UV detector (scan ~200-400 nm) and a mass spectrometer.

-

-

Expected Results:

-

HPLC: A single major peak indicates high purity. Purity can be calculated based on the area under the curve.

-

MS: The mass spectrometer should detect the parent ion. For this compound (C₃₀H₅₀O₂), expect to see an [M+H]⁺ ion at m/z 443.38 or an [M+Na]⁺ ion at m/z 465.37.

-

-

-

Structural Confirmation via NMR (Optional but Recommended):

-

Objective: To provide unambiguous structural confirmation.

-

Methodology: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra.

-

Expected Results: The resulting spectra should match published data for this compound. Key characteristic signals, such as those for the cyclopropane ring protons and olefinic protons, should be present.

-

Caption: A self-validating workflow for in-house quality control.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a common method to validate the biological activity of your sourced this compound. The choice of a cell-free enzymatic assay provides a direct measure of enzyme inhibition, removing the complexities of cell uptake and metabolism.

Objective: To determine the IC50 value of this compound against human recombinant COX-2.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

COX-2 inhibitor screening assay kit (contains reaction buffer, heme, etc.)

-

This compound

-

DMSO (for stock solution)

-

96-well microplate

-

Plate reader

Methodology:

-

Prepare Compound Stock: Create a 10 mM stock solution of this compound in DMSO.

-

Serial Dilutions: Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations (e.g., 0.1 µM to 100 µM). Include a "vehicle control" with DMSO only.

-

Enzyme Preparation: Prepare the COX-2 enzyme solution in the reaction buffer according to the assay kit instructions.

-

Reaction Setup (in a 96-well plate):

-

Add 10 µL of each compound dilution (or vehicle control) to respective wells.

-

Add 150 µL of the reaction buffer.

-

Add 10 µL of the COX-2 enzyme solution.

-

Incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction: Add 10 µL of arachidonic acid substrate to each well to start the reaction.

-

Measure Activity: Immediately measure the absorbance or fluorescence at the appropriate wavelength using a plate reader. The kit will specify the detection method, which is typically based on the peroxidase activity of COX, producing a colorimetric or fluorometric product.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

-